

# The Pivotal Role of Sodium Citrate in Molecular Biology: A Technical Guide

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## Compound of Interest

Compound Name: Sodium citrate

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## Abstract

**Sodium citrate**, the sodium salt of citric acid, is a ubiquitous and versatile reagent in the molecular biology laboratory. Its utility stems from its unique chemical properties as a weak acid, a chelating agent, and a buffering agent. This in-depth technical guide elucidates the core functions of **sodium citrate** across a spectrum of molecular biology applications, from the fundamental preparation of biological buffers to its critical roles in nucleic acid extraction, protein purification, and advanced nanoparticle synthesis. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging the full potential of this indispensable chemical.

## Sodium Citrate as a Fundamental Buffering Agent

**Sodium citrate** is a cornerstone in the preparation of biological buffers, primarily due to the tribasic nature of citric acid, which provides a wide buffering range. Citrate buffers are particularly valuable in maintaining a stable pH in various enzymatic reactions and cellular assays.

## Principles of Citrate Buffering

Citric acid has three pKa values ( $pK_{a1} \approx 3.13$ ,  $pK_{a2} \approx 4.76$ ,  $pK_{a3} \approx 6.40$ ), allowing citrate buffers to be effective in the pH range of approximately 3.0 to 6.2.<sup>[1]</sup> By adjusting the ratio of citric acid to its conjugate base (**sodium citrate**), a stable pH can be maintained, which is crucial for the integrity and function of biological macromolecules.

## Quantitative Data for Buffer Preparation

The preparation of **sodium citrate** buffers typically involves mixing solutions of citric acid and **sodium citrate** or by titrating a solution of **trisodium citrate** with a strong acid like HCl.

Buffer Component	Molecular Weight (g/mol)	Typical Concentration Range	pH Range
Trisodium citrate dihydrate	294.10 <sup>[2]</sup>	10 mM - 1 M <sup>[3][4]</sup>	3.0 - 6.2 <sup>[1]</sup>
Citric acid (anhydrous)	192.12	Varies based on desired pH	3.0 - 6.2

## Experimental Protocol: Preparation of 0.1 M Sodium Citrate Buffer, pH 6.0

Materials:

- **Trisodium citrate** dihydrate ( $C_6H_5Na_3O_7 \cdot 2H_2O$ )
- Citric acid monohydrate ( $C_6H_8O_7 \cdot H_2O$ )
- Deionized water
- pH meter
- Magnetic stirrer and stir bar

Method:

- Prepare Stock Solutions:

- 0.1 M Tris**sodium citrate** dihydrate: Dissolve 29.41 g of tris**sodium citrate** dihydrate in 800 mL of deionized water. Adjust the final volume to 1 L.
- 0.1 M Citric acid monohydrate: Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water. Adjust the final volume to 1 L.
- Mix Stock Solutions: To prepare 1 L of 0.1 M **sodium citrate** buffer at pH 6.0, mix the following volumes of the stock solutions:
  - ~820 mL of 0.1 M tris**sodium citrate** solution
  - ~180 mL of 0.1 M citric acid solution
- Adjust pH: Place the solution on a magnetic stirrer and slowly add the citric acid solution while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.
- Final Volume: Adjust the final volume to 1 L with deionized water.
- Sterilization: For use in sterile applications, filter the buffer through a 0.22 µm filter.

## Nucleic Acid Extraction and Preservation

**Sodium citrate** is a critical component in numerous protocols for the isolation and preservation of DNA and RNA, where it performs multiple functions to ensure the yield and integrity of the extracted nucleic acids.

### Role in RNA Isolation

In RNA extraction, **sodium citrate**'s primary roles are to act as a buffering agent and a chelating agent.<sup>[5]</sup> RNA is highly susceptible to degradation by RNases, which are ubiquitous enzymes that require divalent cations like  $Mg^{2+}$  for their activity. **Sodium citrate** chelates these cations, thereby inactivating RNases and protecting the RNA from degradation.<sup>[5]</sup> Furthermore, it maintains a slightly acidic pH (around 6.4), which helps to preserve the integrity of RNA by preventing alkaline hydrolysis.<sup>[5][6]</sup>

### Role in DNA Extraction

During DNA extraction, particularly in methods involving organic solvents like phenol-chloroform (e.g., TRIzol), **sodium citrate** is used in the washing steps. A solution of 0.1 M **sodium citrate** in 10% ethanol is commonly used to wash the DNA pellet.<sup>[7][8][9]</sup> This wash step helps to remove residual phenol and other contaminants, resulting in a purer DNA sample. The sodium ions from the citrate also help to neutralize the negative charge of the phosphate backbone of DNA, aiding in its precipitation.<sup>[7]</sup>

## Quantitative Data for Nucleic Acid Extraction Solutions

Application	Reagent Composition	Purpose
RNA Precipitation	0.8 M Sodium Citrate / 1.2 M NaCl <sup>[10]</sup>	To precipitate RNA from the aqueous phase.
DNA Washing (from TRIzol)	0.1 M Trisodium Citrate in 10% Ethanol <sup>[8][9]</sup>	To wash the DNA pellet and remove impurities.
RNA Lysis Buffer	25 mM Sodium Citrate, pH 7.0 <sup>[11]</sup>	To maintain pH and chelate divalent cations.

## Experimental Protocol: DNA Isolation from TRIzol Interphase

This protocol outlines the steps for isolating DNA after the initial RNA extraction from a sample homogenized in TRIzol reagent.

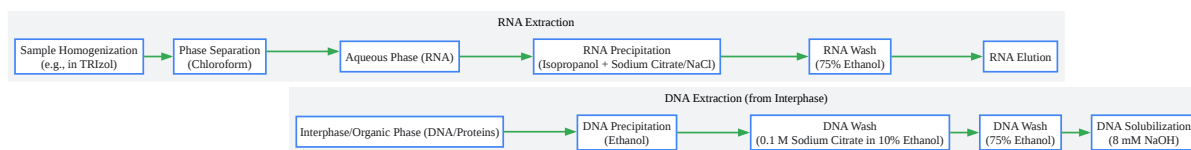
Materials:

- Interphase and organic phase from TRIzol RNA extraction
- 100% Ethanol
- 0.1 M Trisodium citrate in 10% ethanol solution
- 75% Ethanol
- 8 mM NaOH

Method:

- DNA Precipitation:
  - Remove any remaining aqueous phase from the interphase/organic phase.
  - Add 300  $\mu$ L of 100% ethanol per 1 mL of TRIzol reagent used for the initial homogenization.
  - Mix by inversion and incubate at room temperature for 2-3 minutes.
  - Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
- DNA Wash:
  - Remove the supernatant.
  - Wash the DNA pellet with 1 mL of 0.1 M **trisodium citrate** in 10% ethanol solution.
  - Incubate at room temperature for 30 minutes with occasional mixing.
  - Centrifuge at 2,000 x g for 5 minutes at 4°C.
  - Repeat the wash step once more.
- Final Wash and Solubilization:
  - Remove the supernatant and wash the DNA pellet with 1.5-2 mL of 75% ethanol.
  - Incubate at room temperature for 10-20 minutes.
  - Centrifuge at 2,000 x g for 5 minutes at 4°C.
  - Air-dry the DNA pellet for 5-10 minutes.
  - Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to solubilize the DNA.

## Workflow for Nucleic Acid Extraction



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Workflow of RNA and DNA extraction using **sodium citrate**.

## Anticoagulant in Blood Sample Collection

In clinical and research settings, **sodium citrate** is a widely used anticoagulant for the collection of whole blood.[12][13] Its mechanism of action involves the chelation of calcium ions ( $\text{Ca}^{2+}$ ), which are essential cofactors in the blood coagulation cascade.[14][15] By binding to calcium, **sodium citrate** prevents the initiation of the clotting process, thereby maintaining the blood in a liquid state for subsequent analysis.

## Applications in Molecular Biology

Blood samples collected in **sodium citrate** tubes are suitable for a variety of molecular biology applications, including:

- DNA and RNA isolation from blood cells: The preserved liquid state of the blood allows for efficient separation of blood components and subsequent nucleic acid extraction.
- Preparation of peripheral blood mononuclear cells (PBMCs): Citrated blood is the standard for isolating PBMCs for use in immunology and cell biology studies.

## Protein Purification and Crystallization

**Sodium citrate** plays a significant role in the complex field of protein purification and crystallization, acting as a precipitating agent, a buffer component in chromatography, and a crucial ingredient in crystallization screens.

## Salting Out of Proteins

"Salting out" is a common technique used to precipitate proteins from a solution by increasing the ionic strength.<sup>[8][16]</sup> High concentrations of salts like **sodium citrate** reduce the solubility of proteins by competing for water molecules, leading to increased protein-protein interactions and subsequent precipitation.<sup>[10][17]</sup> This method can be used to fractionate proteins based on their differential solubility at high salt concentrations.

A study on human serum proteins demonstrated that different protein fractions precipitate at varying **sodium citrate** concentrations, with  $\gamma$ -globulins precipitating first, followed by  $\alpha$ - and  $\beta$ -globulins, and finally albumin at higher concentrations.<sup>[10]</sup>

## Role in Chromatography

**Sodium citrate** buffers are frequently employed in various chromatography techniques for protein purification.

- **Ion-Exchange Chromatography (IEC):** In cation-exchange chromatography, a low concentration of **sodium citrate** buffer (e.g., 25 mM) at a pH below the protein's isoelectric point (pI) can be used as the binding buffer.<sup>[18]</sup> A gradient of increasing salt concentration (e.g., with NaCl) is then used to elute the bound proteins.
- **Size-Exclusion Chromatography (SEC):** **Sodium citrate** can be included in the mobile phase of SEC to maintain protein stability and prevent non-specific interactions with the chromatography resin.<sup>[7]</sup>
- **Affinity Chromatography:** In protein A affinity chromatography for antibody purification, a low pH **sodium citrate** buffer (e.g., 0.1 M, pH 3.0) is often used for elution.<sup>[19][20]</sup>

## Protein Crystallization

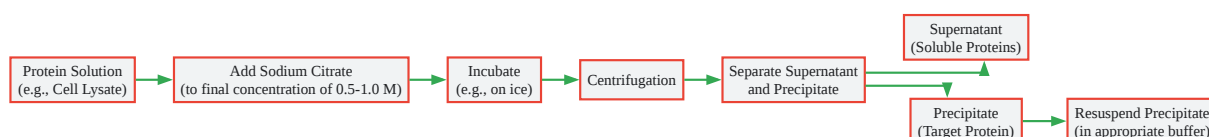
**Sodium citrate** is a common component of crystallization screens used to determine the optimal conditions for forming protein crystals for X-ray crystallography.<sup>[21][22]</sup> It can act as a

precipitant, a buffering agent, or a salt that modulates protein solubility. The concentration of **sodium citrate** in crystallization cocktails can vary widely, from millimolar to molar ranges.

## Quantitative Data for Protein Applications

Application	Sodium Citrate Concentration	pH	Purpose
Protein Precipitation	0.5 M - 1.0 M[23]	Varies	To induce protein precipitation (salting out).
Cation-Exchange Chromatography (Binding)	~25 mM[18]	Below protein pI	To facilitate protein binding to the resin.
Protein A Affinity Chromatography (Elution)	0.1 M[19][20]	3.0 - 6.0	To elute bound antibodies.
Protein Crystallization Screens	Highly variable (mM to M range)[21]	Varies	As a precipitant and buffer.

## Experimental Workflow: Protein Precipitation using Sodium Citrate



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General workflow for protein precipitation using **sodium citrate**.



# Synthesis of Nanoparticles for Biological Applications

In the burgeoning field of nanotechnology, **sodium citrate** serves a dual role as both a reducing agent and a capping agent in the synthesis of metallic nanoparticles, such as gold and silver nanoparticles.[21][23][24]

## Mechanism of Action

In the synthesis of gold nanoparticles, for example, **sodium citrate** reduces gold salts (e.g., chloroauric acid) to form colloidal gold. The citrate ions then adsorb onto the surface of the newly formed nanoparticles, acting as a capping agent that prevents their aggregation and controls their size and shape.[24] The concentration of **sodium citrate** is a critical parameter that influences the final size of the nanoparticles.[22]

These functionalized nanoparticles have a wide range of applications in molecular biology, including in diagnostics, drug delivery, and imaging.

## Conclusion

**Sodium citrate** is an indispensable and multifaceted reagent in molecular biology. Its roles as a pH buffer, a chelating agent to inhibit enzymatic degradation, a precipitant for nucleic acids and proteins, and a key component in nanoparticle synthesis underscore its importance in a vast array of laboratory techniques. A thorough understanding of its chemical properties and applications, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to optimize experimental protocols and achieve reliable and reproducible results.

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## References

- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [bostonbioproducts.com](https://bostonbioproducts.com) [[bostonbioproducts.com](https://bostonbioproducts.com)]
- 4. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [iajps.com](https://iajps.com) [[iajps.com](https://iajps.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. Salting out - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 8. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 9. Sodium citrate salting-out of the human blood serum proteins | Revista Española de Fisiología [[revistas.unav.edu](https://revistas.unav.edu)]
- 10. [utsouthwestern.edu](https://utsouthwestern.edu) [[utsouthwestern.edu](https://utsouthwestern.edu)]
- 11. Trial by fire: are the crystals macromolecules? - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 13. CN1056191C - Trisodium citrate preparing process using anion exchange resin - Google Patents [[patents.google.com](https://patents.google.com)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 15. [goldbio.com](https://goldbio.com) [[goldbio.com](https://goldbio.com)]
- 16. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 17. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 18. Optimizing Protein A Purification of Monoclonal Antibodies When Using the ExpiCHO Expression System | Thermo Fisher Scientific - KR [[thermofisher.com](https://thermofisher.com)]
- 19. [bio-rad.com](https://bio-rad.com) [[bio-rad.com](https://bio-rad.com)]
- 20. Crystallization of Macromolecules - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. A comparison of salts for the crystallization of macromolecules - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 22. US8063189B2 - Protein purification by citrate precipitation - Google Patents [[patents.google.com](https://patents.google.com)]
- 23. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 24. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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